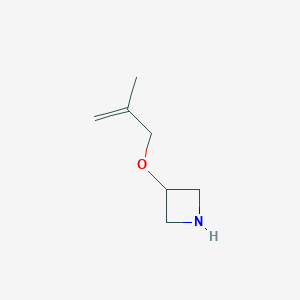

![molecular formula C15H10BrF3N4O B2582822 2-ブロモ-N-((8-(トリフルオロメチル)-[1,2,4]トリアゾロ[4,3-a]ピリジン-3-イル)メチル)ベンゾアミド CAS No. 2034550-95-1](/img/structure/B2582822.png)

2-ブロモ-N-((8-(トリフルオロメチル)-[1,2,4]トリアゾロ[4,3-a]ピリジン-3-イル)メチル)ベンゾアミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

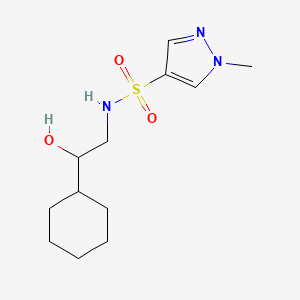

2-bromo-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide is a useful research compound. Its molecular formula is C15H10BrF3N4O and its molecular weight is 399.171. The purity is usually 95%.

BenchChem offers high-quality 2-bromo-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-bromo-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

抗菌活性

トリアゾロピラジン誘導体は抗菌活性を示すことが判明しています . 一連の新規トリアゾロ[4,3-a]ピラジン誘導体を合成し、さまざまな技術を用いてその構造を特徴付けました . これらの化合物のいくつかは、グラム陽性菌である黄色ブドウ球菌とグラム陰性菌である大腸菌の両方の菌株に対して、中等度から良好な抗菌活性を示しました .

抗癌活性

一部のトリアゾロピラジン誘導体は、抗癌剤としての可能性を示しています . 例えば、ある化合物は、A549、MCF-7、HeLaの癌細胞株に対して優れた抗腫瘍活性を示しました . また、ナノモルレベルで優れたc-Metキナーゼ阻害能を示しました .

鎮痛および抗炎症活性

関連する化合物であるトリアゾロチアジアジンは、鎮痛および抗炎症作用を示すことが判明しています . これにより、トリアゾロピラジン誘導体もこの分野で可能性を秘めていることが示唆されます。

抗酸化活性

トリアゾロチアジアジン誘導体も抗酸化作用を示すことが判明しています . これにより、トリアゾロピラジン誘導体も抗酸化剤としての可能性を秘めていることが示唆されます。

抗ウイルス活性

トリアゾロチアジアジン誘導体は、抗ウイルス剤としての可能性を示しています . これにより、トリアゾロピラジン誘導体もこの分野で可能性を秘めていることが示唆されます。

酵素阻害

トリアゾロチアジアジン誘導体は、炭酸脱水酵素、コリンエステラーゼ、アルカリホスファターゼ、リパーゼ、アロマターゼなど、さまざまな酵素を阻害することが判明しています . これにより、トリアゾロピラジン誘導体も酵素阻害剤としての可能性を秘めていることが示唆されます。

作用機序

Target of Action

Compounds with similar structures, such as indole derivatives and triazolothiadiazines, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

It can be inferred from related compounds that it may interact with its targets through hydrogen bond accepting and donating characteristics . This allows the compound to make specific interactions with different target receptors, potentially leading to a variety of biological activities.

Biochemical Pathways

Similar compounds have been shown to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may affect a wide range of biochemical pathways and their downstream effects.

Result of Action

Similar compounds have been shown to exhibit excellent anti-tumor activity against various cancer cell lines , suggesting that this compound may also have potential anti-tumor effects.

生化学分析

Biochemical Properties

2-bromo-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide plays a crucial role in biochemical reactions due to its ability to interact with specific enzymes and proteins. This compound has been shown to inhibit the activity of certain kinases, such as c-Met and VEGFR-2 . The inhibition of these kinases can lead to the suppression of cell proliferation and angiogenesis, making the compound a potential candidate for anticancer therapies. The nature of these interactions involves the binding of the compound to the active sites of the enzymes, thereby preventing their normal function.

Cellular Effects

The effects of 2-bromo-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide on various cell types and cellular processes have been extensively studied. This compound has been found to induce apoptosis in cancer cells by inhibiting the expression of c-Met and VEGFR-2 . Additionally, it affects cell signaling pathways, leading to the downregulation of genes involved in cell proliferation and survival. The compound also influences cellular metabolism by altering the activity of metabolic enzymes, thereby affecting the overall metabolic flux within the cell.

Molecular Mechanism

The molecular mechanism of action of 2-bromo-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide involves its binding to specific biomolecules and enzymes. The compound binds to the active sites of c-Met and VEGFR-2 kinases, inhibiting their activity and leading to the suppression of downstream signaling pathways . This inhibition results in the downregulation of gene expression related to cell proliferation and survival. Additionally, the compound may induce conformational changes in the target enzymes, further enhancing its inhibitory effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-bromo-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme conditions such as high temperature or acidic pH. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . These effects are consistent with the compound’s role as a kinase inhibitor.

Dosage Effects in Animal Models

The effects of 2-bromo-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as liver damage and hematological abnormalities have been observed. These findings suggest that there is a threshold dose above which the compound’s adverse effects outweigh its therapeutic benefits.

Metabolic Pathways

2-bromo-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide is involved in several metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a key role in the oxidation of the compound, leading to the formation of various metabolites. These metabolites may have different biological activities and can contribute to the overall effects of the compound on cellular function.

Transport and Distribution

The transport and distribution of 2-bromo-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through active transport mechanisms and is distributed to various cellular compartments. Its localization within the cell can influence its activity and function, as it may interact with different biomolecules in specific cellular environments.

Subcellular Localization

The subcellular localization of 2-bromo-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide is an important factor in determining its activity and function. The compound has been found to localize primarily in the cytoplasm, where it interacts with cytoplasmic kinases and other proteins . Additionally, it may be targeted to specific organelles such as the mitochondria, where it can induce apoptosis by affecting mitochondrial function. Post-translational modifications and targeting signals play a role in directing the compound to its specific subcellular locations.

特性

IUPAC Name |

2-bromo-N-[[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrF3N4O/c16-11-6-2-1-4-9(11)14(24)20-8-12-21-22-13-10(15(17,18)19)5-3-7-23(12)13/h1-7H,8H2,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCAIASNFLSFROL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCC2=NN=C3N2C=CC=C3C(F)(F)F)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrF3N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

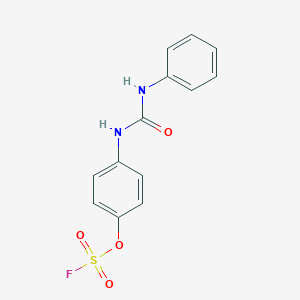

![methyl N-[4-(chlorosulfonyl)-2-methylphenyl]carbamate](/img/structure/B2582740.png)

![N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-2-[4-(ethanesulfonyl)phenyl]acetamide](/img/structure/B2582746.png)

![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(4-chlorophenyl)ethanone](/img/structure/B2582751.png)

![1,7-dimethyl-3-(2-methylbenzyl)-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2582753.png)

![N-(3-chloro-4-methoxyphenyl)-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide](/img/structure/B2582754.png)

![4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-morpholinophenyl)butanamide](/img/structure/B2582756.png)

![(3-Butyl-1-bicyclo[1.1.1]pentanyl)methanol](/img/structure/B2582758.png)

![5-amino-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carbonitrile](/img/structure/B2582762.png)